molecular formula C11H11ClO B13800401 2-Chloro-1-(4-methylphenyl)but-3-en-1-one CAS No. 77131-96-5

2-Chloro-1-(4-methylphenyl)but-3-en-1-one

Cat. No.: B13800401
CAS No.: 77131-96-5
M. Wt: 194.66 g/mol
InChI Key: BETZWSXQBLDBRK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methylphenyl)but-3-en-1-one is a chlorinated aromatic ketone with a conjugated enone system. Its structure features a 4-methylphenyl group attached to a ketone at position 1 and a chloro-substituted butenyl chain at position 2. This compound is synthesized via Darzens condensation, as demonstrated in reactions involving 2-chloro-1-(4-methylphenyl)ethanone and nitrobenzaldehyde, yielding trans-isomers of oxiranes with high stereoselectivity . The presence of the chloro and methyl substituents influences its electronic properties, reactivity, and intermolecular interactions, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

77131-96-5

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-1-(4-methylphenyl)but-3-en-1-one

InChI

InChI=1S/C11H11ClO/c1-3-10(12)11(13)9-6-4-8(2)5-7-9/h3-7,10H,1H2,2H3

InChI Key

BETZWSXQBLDBRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylphenyl)but-3-en-1-one typically involves the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group, which polarizes the C–Cl bond.

Reaction TypeReagents/ConditionsProductsReferences
Amine SubstitutionEthanol, NH₃, reflux1-(4-Methylphenyl)-3-(amino)but-3-en-1-one
Alkoxy SubstitutionNaOMe/MeOH, 50°C1-(4-Methylphenyl)-3-(methoxy)but-3-en-1-one

Mechanism :

  • SN² Pathway : The nucleophile attacks the electrophilic β-carbon, leading to chloride displacement.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Elimination Reactions

The compound undergoes dehydrohalogenation to form conjugated dienones, driven by the stability of the resulting α,β,γ,δ-unsaturated system.

Reagents/ConditionsProductsYieldReferences
KOtBu, DMF, 80°C1-(4-Methylphenyl)buta-1,3-dien-1-one75–85%

Key Insight : The reaction proceeds via an E2 mechanism, where a strong base abstracts a β-hydrogen adjacent to the chlorine, forming a double bond.

Oxidation

The α,β-unsaturated ketone is resistant to typical ketone oxidizers but reacts with ozone or peracids:

Reagents/ConditionsProductsNotesReferences
O₃, CH₂Cl₂, -78°C → Zn/H₂O4-Methylbenzoic acid + glyoxylic acidOzonolysis cleavage
mCPBA, CH₂Cl₂Epoxide derivativeEpoxidation of double bond

Reduction

Selective reduction targets the carbonyl or double bond:

Reagents/ConditionsProductsSelectivityReferences
NaBH₄, EtOH2-Chloro-1-(4-methylphenyl)but-3-en-1-olKetone → alcohol
H₂, Pd/C, RT2-Chloro-1-(4-methylphenyl)butan-1-oneDouble bond saturation

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Reaction TypeReagents/ConditionsProductsReferences
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C1-(4-Methylphenyl)-3-arylbut-3-en-1-one
Kumada CouplingNiCl₂(PPh₃)₂, ArMgBr, THFAlkyl/aryl derivatives

Mechanistic Note : Oxidative addition of the C–Cl bond to the metal catalyst precedes transmetallation and reductive elimination .

Conjugate (1,4-) Additions

The α,β-unsaturated system undergoes Michael additions with soft nucleophiles:

Reagents/ConditionsProductsStereochemistryReferences
RMgX, THF, -20°C4-Substituted-1-(4-methylphenyl)butan-1-oneAnti-addition favored
NaSH, EtOH4-Mercapto derivativeThiol addition

Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity at the β-carbon, directing nucleophiles to the γ-position .

Influence of Substituents on Reactivity

  • Chlorine : Increases electrophilicity at β-carbon, facilitating nucleophilic substitutions.

  • Methyl Group (para) : Electron-donating effect stabilizes intermediates in cross-coupling reactions .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2-Chloro-1-(4-methylphenyl)but-3-en-1-one typically involves the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is performed under reflux conditions to yield the desired product.

Industrial Production Methods:
Industrial methods for producing this compound are scaled up from laboratory synthesis, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of complex molecules due to its unique structural features that facilitate further chemical transformations.

Biology

Research indicates potential biological activities including:

  • Antimicrobial properties: Studies have shown that the compound exhibits activity against various microbial strains.
  • Anticancer effects: Preliminary research suggests that it may inhibit cancer cell growth by interfering with cell division or inducing apoptosis through specific molecular interactions.

Medicine

Ongoing research is investigating its potential as a therapeutic agent for various diseases, including cancer and infections. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Anticancer Research

In vitro studies focused on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylphenyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

Chalcone Derivatives

  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (): This chalcone derivative replaces the 4-methyl group with a 4-methoxy substituent. The methoxy group enhances electron-donating effects, increasing reactivity in nucleophilic additions compared to the methyl group. Its synthesis via Claisen-Schmidt condensation contrasts with the Darzens route used for the target compound .
  • 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): The hydroxyl group introduces hydrogen-bonding capabilities, significantly altering crystal packing and solubility compared to the non-polar methyl group in the target compound.

Halogenated Aromatic Ketones

  • 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): Additional chlorine atoms increase molecular weight (MW = 293.16 g/mol) and polarity, likely elevating melting points and reducing solubility in non-polar solvents. The dichloro substitution pattern may also enhance biological activity, as seen in pesticidal analogs ().
  • 1-(3,4-Dichlorophenyl)but-1-en-3-one (): The absence of a methyl group and presence of dichlorination result in distinct safety profiles, with higher toxicity risks due to increased electrophilicity .

Heterocyclic Analogs

  • 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one (): Incorporation of a pyridine ring introduces nitrogen-based resonance effects, altering electronic distribution and bioavailability. Such heterocycles often improve metabolic stability in pharmaceuticals compared to purely aromatic systems .

Crystallographic and Packing Behavior

  • Crystal Systems: The target compound’s structural analogs, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (), crystallize in the triclinic space group P-1 with unit cell parameters (e.g., a ≈ 7.97–8.07 Å, b ≈ 10.93–10.95 Å). Similar compounds like 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () adopt monoclinic systems (P2₁/c), highlighting substituent-driven symmetry differences . Dihedral Angles: The twist between phenyl rings in halogenated analogs averages 56°, driven by steric and electronic effects. Methyl groups reduce torsional strain compared to bulkier substituents .
  • Intermolecular Interactions :

    • Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate packing in halogenated analogs, forming infinite chains. π–π interactions (3.8–4.2 Å stacking distances) further stabilize the lattice .
    • In contrast, hydroxyl or methoxy substituents enable stronger O–H⋯O/N bonds, creating denser networks .

Physicochemical and Pharmacological Properties

Compound Molecular Formula log P Solubility (mg/mL) Drug-Likeness Score
2-Chloro-1-(4-methylphenyl)but-3-en-1-one C₁₁H₁₁ClO ~3.0* Low (non-polar solvents) 3.5 (estimated)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃ClO₂ 3.73 Moderate (DMSO) 4.5
2-(4-Methylphenyl)indolizine () C₁₅H₁₃N 3.73 High (BBB permeable) 3.5

*Estimated based on substituent contributions.

  • Lipophilicity : The 4-methyl group in the target compound enhances log P (~3.0), favoring membrane permeability but reducing aqueous solubility. Methoxy and hydroxyl groups lower log P but improve solubility in polar solvents .
  • Bioactivity : Halogenation (Cl, Br) correlates with pesticidal and antimicrobial activity (), while methyl groups may improve metabolic stability in drug candidates .

Biological Activity

2-Chloro-1-(4-methylphenyl)but-3-en-1-one, a chloro chalcone derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H11ClO, characterized by a chlorinated butenone structure with a para-methylphenyl substituent. This unique structure contributes to its biological activity through various interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell division and proliferation, which is crucial for its anticancer properties. For instance, it has been shown to interfere with the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityTarget Organisms/CellsIC50 Values (µM)Mechanism
AntimicrobialStaphylococcus aureus12.5Cell membrane disruption
AnticancerMDA-MB-231 (breast cancer)15.0Apoptosis induction
AntifungalCandida albicans20.0Metabolic inhibition

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly induce apoptosis, evidenced by increased annexin V-FITC positivity, indicating a robust potential as a chemotherapeutic agent .
  • Antimicrobial Properties : In another investigation, the compound demonstrated effective antibacterial activity against several strains of bacteria, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound:

  • Structural Modifications : Modifications to the phenyl ring or the chlorinated position can enhance biological activity. For example, compounds with additional electron-withdrawing groups on the phenyl ring exhibited improved anticancer effects due to increased lipophilicity and better membrane permeability .
  • In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with target proteins involved in cancer progression. Such studies have confirmed its potential as a lead compound for further drug development .

Q & A

Basic Questions

Q. How can the molecular structure of 2-Chloro-1-(4-methylphenyl)but-3-en-1-one be validated experimentally?

  • Methodology : Use X-ray crystallography to determine the crystal structure. Employ SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Hydrogen bonding patterns and graph-set analysis (e.g., Etter’s formalism) can further validate intermolecular interactions .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology : A Friedel-Crafts acylation using 4-methylacetophenone and chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) is a viable route. Monitor reaction progress via TLC and purify via column chromatography. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the purity and thermal stability of this compound be assessed?

  • Methodology : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Coupled with thermogravimetric analysis (TGA), this reveals stability under varying temperatures. High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity .

Advanced Research Questions

Q. How can stereoselective synthesis of derivatives of this compound be optimized?

  • Methodology : Employ biocatalytic reduction using Acinetobacter sp. strains. Optimize pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) to enhance enantiomeric excess (ee >99.9%) and yield (>56%). Use chiral HPLC or polarimetry to confirm stereochemistry .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology : Address twinning or disordered atoms using SHELXL’s TWIN/BASF commands. Validate hydrogen bonding networks via Mercury’s crystal packing analysis. Cross-reference with density functional theory (DFT) calculations to reconcile discrepancies between experimental and theoretical bond lengths .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in Diels-Alder reactions?

  • Methodology : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-Cl) groups. Compare reaction rates and regioselectivity using kinetic studies (UV-Vis monitoring) and computational modeling (Gaussian, transition state analysis). Tabulate results:
SubstituentRate Constant (k, s⁻¹)Regioselectivity (%)
-CH₃0.4585:15
-OCH₃0.7292:8
-Cl0.2878:22

Q. What intermolecular forces dominate the crystal packing of this compound?

  • Methodology : Analyze X-ray data for C–H···O and π-π stacking interactions. Calculate interaction energies using CrystalExplorer. For example, C–H···O bonds (2.8–3.0 Å) contribute ~15 kJ/mol, while π-π interactions (centroid distance 3.6 Å) add ~25 kJ/mol .

Q. How can computational chemistry predict the compound’s spectroscopic properties?

  • Methodology : Perform time-dependent DFT (TD-DFT) with B3LYP/6-311++G(d,p) basis sets to simulate UV-Vis spectra. Compare with experimental λmax values. For NMR, use GIAO (gauge-including atomic orbitals) to predict chemical shifts (<2 ppm deviation) .

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